Cas no 100370-35-2 (N-(1,5-Dihydroxypentan-2-yl)benzamide)
N-(1,5-Dihydroxypentan-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,5-Dihydroxypentan-2-yl)benzamide
- N-[4-hydroxy-1-(hydroxymethyl)butyl]Benzamide
- (1S)-N-[4-hydroxy-1-(hydroxymethyl)butyl]benzamide
- (2S)-2-benzoylamino-1,5-pentanediol
- AK129654
- KB-55194
- N-((S)-4-Hydroxy-1-hydroxymethyl-butyl)-benzamid
- N-((S)-4-hydroxy-1-hydroxymethyl-butyl)-benzamide
- RL00035
- Benzamide, N-[4-hydroxy-1-(hydroxymethyl)butyl]-
- 100370-35-2
- DTXSID70745299
- DB-058355
- N-[(1S)-4-hydroxy-1-(hydroxymethyl)butyl]benzamide
- SB48432
- A849969
- J-522763
- n-(4-hydroxy-1-hydroxymethylbutyl)benzamide
- SB80307
-
- MDL: MFCD17169890
- Inchi: 1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)
- InChI Key: PSGWJXIMZBGAFZ-UHFFFAOYSA-N
- SMILES: OCC(CCCO)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 223.12084340g/mol
- Monoisotopic Mass: 223.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 69.6Ų
N-(1,5-Dihydroxypentan-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143448-1g |
N-(1,5-Dihydroxypentan-2-yl)benzamide |
100370-35-2 | 95% | 1g |
$523.20 | 2023-09-04 | |
| Ambeed | A613526-1g |
N-(1,5-Dihydroxypentan-2-yl)benzamide |
100370-35-2 | 95+% | 1g |
$480.0 | 2024-04-26 | |
| eNovation Chemicals LLC | D540739-1g |
N-(1,5-Dihydroxypentan-2-yl)benzaMide |
100370-35-2 | 97% | 1g |
$840 | 2024-05-23 | |
| eNovation Chemicals LLC | D540739-1g |
N-(1,5-Dihydroxypentan-2-yl)benzaMide |
100370-35-2 | 97% | 1g |
$840 | 2025-02-28 |
N-(1,5-Dihydroxypentan-2-yl)benzamide Suppliers
N-(1,5-Dihydroxypentan-2-yl)benzamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-(1,5-Dihydroxypentan-2-yl)benzamide
Professional Introduction to N-(1,5-Dihydroxypentan-2-yl)benzamide (CAS No. 100370-35-2)
N-(1,5-Dihydroxypentan-2-yl)benzamide (CAS No. 100370-35-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular biology.
The molecular structure of N-(1,5-Dihydroxypentan-2-yl)benzamide consists of a benzamide moiety linked to a 1,5-dihydroxypentan-2-yl side chain. This configuration imparts distinct chemical and pharmacological characteristics, making it an intriguing subject for further investigation. The presence of hydroxyl groups in the side chain enhances the compound's solubility and reactivity, which are crucial factors in pharmaceutical applications.
In recent years, there has been a growing interest in exploring the potential of N-(1,5-Dihydroxypentan-2-yl)benzamide in the development of novel therapeutic agents. Its unique structural features suggest that it may interact with biological targets in ways that could lead to innovative treatments for various diseases. For instance, studies have indicated that benzamide derivatives can exhibit anti-inflammatory and analgesic properties, making this compound a promising candidate for further pharmacological exploration.
The synthesis of N-(1,5-Dihydroxypentan-2-yl)benzamide involves a series of well-defined chemical reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The synthesis typically involves the condensation of 1,5-dihydroxypentan-2-al with benzoyl chloride in the presence of a base catalyst, followed by purification steps to isolate the desired product.
Ongoing research in the field of medicinal chemistry has highlighted the potential of N-(1,5-Dihydroxypentan-2-yl)benzamide as a scaffold for drug development. Its ability to modulate biological pathways makes it a versatile compound that can be further modified to enhance its pharmacological activity. For example, structural analogs of this compound have been synthesized to investigate their binding affinity and efficacy against specific biological targets. These studies provide valuable insights into the mechanisms by which this class of compounds exerts their effects.
The pharmacokinetic properties of N-(1,5-Dihydroxypentan-2-yl)benzamide are also subjects of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable therapeutic agent. Preclinical studies have begun to explore these aspects, providing preliminary data on its bioavailability and metabolic pathways. These findings are essential for optimizing dosing regimens and minimizing potential side effects.
In addition to its pharmaceutical applications, N-(1,5-Dihydroxypentan-2-yl)benzamide has shown promise in other areas of research. Its unique chemical properties make it a useful tool for studying enzyme interactions and cellular signaling pathways. Researchers have utilized this compound to probe the mechanisms underlying various biological processes, contributing to our understanding of disease pathogenesis and potential therapeutic targets.
The future prospects for N-(1,5-Dihydroxypentan-2-yl)benzamide are bright, with ongoing studies aimed at expanding its applications in drug discovery and molecular biology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing our understanding of human health and disease. The collaborative efforts of chemists, biologists, and pharmacologists will be instrumental in realizing these goals.
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